molecular formula C₁₂H₂₂N₂O₂ B1144645 N-Boc-endo-3-aminotropane CAS No. 207405-68-3

N-Boc-endo-3-aminotropane

Cat. No. B1144645
M. Wt: 226.32
InChI Key:
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Description

Synthesis Analysis The synthesis of N-Boc-endo-3-aminotropane and related β-peptides involves several key steps, including the use of Boc-protected methyl 3-aminopropanoate and the generation of protected 1-(aminomethyl)cycloalkanecarboxylic-acid derivatives from corresponding dihaloalkanes. These processes utilize enolate methylation and cycloaddition reactions, followed by base-induced molecular rearrangements to achieve the desired compound structure (Seebach et al., 1998).

Molecular Structure Analysis The molecular structure of synthesized compounds, including N-Boc-endo-3-aminotropane derivatives, has been extensively studied through crystallography and NMR spectroscopy. These analyses reveal the spatial arrangement of atoms within the molecules and their conformational dynamics, which are crucial for understanding their chemical behavior and reactivity (Mitra et al., 1996).

Scientific Research Applications

  • Regioselective Protection of Amino Groups : The selective protection of endocyclic amino groups using tert-butoxycarbamate (Boc) is a crucial step in the synthesis of certain compounds. For instance, 3-nitropyrazole derivatives are key intermediates in this process, with the nitro substituent influencing the regiochemistry of the obtained protected compound (Orsini et al., 2005).

  • Polymerization of Novel Monomers : N-Boc protected amino groups play a significant role in the polymerization of novel monomers. For instance, the ring-opening metathesis polymerization of norbornene monomers carrying N-Boc protected amino groups has been efficiently catalyzed using ruthenium catalysts (Sutthasupa et al., 2009).

  • Solid-Phase Synthesis of Peptides : N-Boc amino acids are pivotal in the solid-phase synthesis of peptides under mild conditions. This method has been utilized for the synthesis of peptide amides, using photolysable anchoring linkages, demonstrating the versatility of N-Boc in peptide chemistry (Hammer et al., 2009).

  • Efficient Catalysis for N-tert-Butoxycarbonylation : The heteropoly acid H3PW12O40 has been identified as an efficient and environmentally friendly catalyst for the N-tert-butoxycarbonylation of amines. This process is crucial for producing N-Boc-protected amino acids, which are fundamental in peptide synthesis (Heydari et al., 2007).

  • Native Chemical Ligation in Peptide Synthesis : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine has been utilized in native chemical ligation, a technique used in peptide synthesis. This method demonstrates the functional application of N-Boc in creating complex peptide structures (Crich & Banerjee, 2007).

Safety And Hazards

N-Boc-endo-3-aminotropane is harmful if swallowed . The safety symbol for this compound is GHS07, GHS05, and the signal word is "Danger" . The hazard statements include H315-H302-H335-H318 .

Future Directions

N-Boc-endo-3-aminotropane is a useful building block for the synthesis of a variety of chemical compounds . It is a versatile intermediate for the synthesis of diverse chemical compounds and is also used in research as a reagent .

properties

IUPAC Name

tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKEPNCNBWESN-PBINXNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-endo-3-aminotropane

CAS RN

207405-68-3, 744183-20-8
Record name tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Vazquez-Roque, M Camilleri - Drugs of the Future, 2011 - access.portico.org
… of the resulting acid chloride with N-Boc-endo-3-aminotropane (VI) in the presence of NaOH … N-Boc-endo-3-aminotropane (VI) is prepared by hydrolysis of 2,5dimethoxytetrahydrofuran (…
Number of citations: 3 access.portico.org

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